molecular formula C15H17FN2O2 B2423302 N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide CAS No. 2192395-28-9

N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide

Cat. No. B2423302
CAS RN: 2192395-28-9
M. Wt: 276.311
InChI Key: CNYVLMJVLCEQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide is a synthetic opioid that has recently emerged on the market . It is also known as acrylfentanyl . It is sold on the Internet as a 'research chemical’ . It is structurally related to fentanyl, an internationally controlled substance .

Safety and Hazards

N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide poses a serious risk of fatal intoxication . It is particularly harmful among the new psychoactive substances (NPS) that have recently emerged on the market . The acute toxicity of this substance is such that it can cause severe harms to the health of individuals .

Future Directions

The rapid appearance of new psychoactive substances (NPS) that are not controlled under international and national drug laws presents a serious problem for public health . The transformation of the market is different from anything recorded historically, and has led to a global spread of new psychoactive substances . Therefore, there is a need for continued monitoring and control of these substances to protect public health.

properties

IUPAC Name

N-[1-(2-fluorobenzoyl)piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-2-14(19)17-11-7-9-18(10-8-11)15(20)12-5-3-4-6-13(12)16/h2-6,11H,1,7-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYVLMJVLCEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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